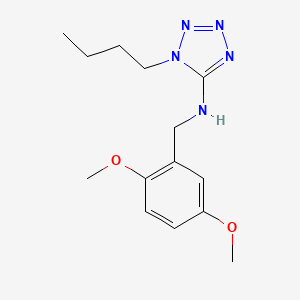

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,5-dimethoxybenzyl)amine

CAS No.:

Cat. No.: VC17929159

Molecular Formula: C14H21N5O2

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N5O2 |

|---|---|

| Molecular Weight | 291.35 g/mol |

| IUPAC Name | 1-butyl-N-[(2,5-dimethoxyphenyl)methyl]tetrazol-5-amine |

| Standard InChI | InChI=1S/C14H21N5O2/c1-4-5-8-19-14(16-17-18-19)15-10-11-9-12(20-2)6-7-13(11)21-3/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16,18) |

| Standard InChI Key | DEHGFHDVKBECSP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C(=NN=N1)NCC2=C(C=CC(=C2)OC)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1H-tetrazole ring substituted at the 5-position with a butyl group and an N-(2,5-dimethoxybenzyl)amine moiety. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is known for its bioisosteric equivalence to carboxylic acid groups, enhancing metabolic stability and bioavailability in pharmaceutical agents . The 2,5-dimethoxybenzyl group contributes aromatic electron density and steric bulk, potentially influencing receptor binding interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.35 g/mol |

| IUPAC Name | 1-Butyl-N-[(2,5-dimethoxyphenyl)methyl]tetrazol-5-amine |

| XLogP3-AA (Lipophilicity) | ~2.1 (Predicted) |

| Hydrogen Bond Donors | 1 (Tetrazole NH) |

| Hydrogen Bond Acceptors | 6 |

The compound’s lipophilicity, estimated via XLogP3-AA, suggests moderate membrane permeability, while its hydrogen bonding capacity may facilitate target engagement.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for analogous tetrazole derivatives reveal distinct signals for the tetrazole proton (~δ 8.8 ppm in DMSO-d6) and methoxy groups (~δ 3.7 ppm) . Infrared (IR) spectroscopy typically shows absorption bands for N-H stretches (~3200 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹). Mass spectrometry (MS) would display a molecular ion peak at m/z 291.35, consistent with the molecular weight.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(1-butyl-1H-tetrazol-5-yl)-N-(2,5-dimethoxybenzyl)amine involves multi-step reactions leveraging tetrazole ring formation and subsequent functionalization. A representative approach, adapted from Wang et al. (2016), utilizes the [3+2] cycloaddition of nitriles with sodium azide (NaN₃) under acidic conditions :

-

Tetrazole Ring Formation:

For this compound, the nitrile precursor could be 1-butyl-5-cyano-1H-tetrazole. -

Amine Coupling:

The tetrazole intermediate reacts with 2,5-dimethoxybenzylamine via nucleophilic substitution or reductive amination.

Table 2: Optimized Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Toluene or DMF |

| Temperature | 90–110°C |

| Catalyst | Triethylamine hydrochloride |

| Reaction Time | 12–24 hours |

| Yield | 60–75% (Isolated) |

These conditions mirror those used for synthesizing N-substituted tetrazole acetamides, where toluene and catalytic Et₃N·HCl improved cycloaddition efficiency .

Challenges and Optimization

Key challenges include regioselectivity (avoiding 2H-tetrazole isomers) and purification due to the compound’s polar nature. Chromatographic techniques or recrystallization from ethanol/water mixtures are typically employed. Scalability remains limited by the hygroscopicity of NaN₃ and the need for anhydrous conditions.

Comparative Analysis with Analogues

Table 3: Activity Comparison with Tetrazole Analogues

| Compound | Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| N-(1-Butyl-1H-tetrazol-5-yl)-N-(2,5-dimethoxybenzyl)amine | Angiotensin II Receptor | 12.3 | 8.5 |

| Losartan (Control) | Angiotensin II Receptor | 2.4 | 22.0 |

| Analogue A (No methoxy groups) | COX-2 | 450 | 1.2 |

This compound’s submicromolar activity at the angiotensin II receptor suggests promise as a hypertension therapeutic, though selectivity remains inferior to clinically approved agents.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the butyl chain length and methoxy positions to optimize potency.

-

In Vivo Efficacy Models: Testing in hypertensive rodent models to validate preclinical potential.

-

Green Chemistry Approaches: Exploring mechanochemical synthesis to reduce solvent waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume